3-(4-methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide
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Overview
Description
3-(4-Methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methanesulfonylphenyl group and a pyrazolylpyridine moiety
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound acts as a potent activator of NAMPT . It binds to the NAMPT enzyme, enhancing its activity and thereby increasing the production of NAD+ .
Biochemical Pathways
The activation of NAMPT affects the NAD+ salvage pathway . This pathway recycles nicotinamide, a form of vitamin B3, into NAD+, which is a crucial coenzyme in cellular metabolism . By increasing NAD+ levels, the compound can influence various metabolic and aging-related processes .
Pharmacokinetics
The compound was optimized to have attenuated cyp direct inhibition (di) towards multiple cyp isoforms , suggesting it may have favorable drug metabolism and pharmacokinetic properties.
Result of Action
The activation of NAMPT and the subsequent increase in NAD+ levels can have various molecular and cellular effects. Given the role of NAD+ in cellular metabolism and aging, the compound could potentially influence these processes . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide typically involves multiple steps. The process begins with the preparation of the methanesulfonylphenyl intermediate, followed by the introduction of the pyrazolylpyridine group. Common reagents used in these reactions include sulfonyl chlorides, pyridine derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are frequently used. Reaction conditions vary depending on the desired transformation but often include controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(4-Methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea
- Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
Uniqueness
Compared to similar compounds, 3-(4-methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-24-19(11-12-23-24)18-9-5-16(13-21-18)14-22-20(25)10-6-15-3-7-17(8-4-15)28(2,26)27/h3-5,7-9,11-13H,6,10,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVWQJWLCXMPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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